molecular formula C15H28O2S2 B8266131 2-(Decyldisulfanyl)ethyl acrylate

2-(Decyldisulfanyl)ethyl acrylate

Cat. No.: B8266131
M. Wt: 304.5 g/mol
InChI Key: WSTREABJMMDROK-UHFFFAOYSA-N
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Description

2-(Decyldisulfanyl)ethyl acrylate is an organic compound with the molecular formula C15H28O2S2 and a molecular weight of 304.51 g/mol . It is a derivative of acrylate, characterized by the presence of a decyldisulfanyl group attached to an ethyl acrylate moiety. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decyldisulfanyl)ethyl acrylate typically involves the reaction of ethyl acrylate with decyldisulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Decyldisulfanyl)ethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Decyldisulfanyl)ethyl acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the modification of biomolecules for studying protein-protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Industry: Utilized in the production of adhesives, coatings, and sealants

Mechanism of Action

The mechanism of action of 2-(Decyldisulfanyl)ethyl acrylate involves its ability to undergo polymerization reactions. The acrylate group can participate in free radical polymerization, forming long polymer chains. The disulfide bond can undergo reversible cleavage and reformation, making it useful in dynamic covalent chemistry. This property allows for the creation of self-healing materials and responsive polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Decyldisulfanyl)ethyl acrylate is unique due to its long alkyl chain and disulfide group, which confer specific properties such as enhanced hydrophobicity and the ability to form dynamic covalent bonds. These features make it particularly useful in applications requiring self-healing materials and responsive polymers .

Properties

IUPAC Name

2-(decyldisulfanyl)ethyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2S2/c1-3-5-6-7-8-9-10-11-13-18-19-14-12-17-15(16)4-2/h4H,2-3,5-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTREABJMMDROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSSCCOC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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